3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Description
3-Methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (hereafter referred to as Compound A) is a heterocyclic compound featuring a fused indole core substituted with a thiophene moiety. Its molecular formula is C₁₄H₁₃NO₃S, with a molecular weight of 275.33 g/mol and a calculated pKa of 4.69, indicating moderate acidity . The structure includes a tetrahydroindole scaffold with a ketone group at position 4, a methyl group at position 3, and a thiophen-2-yl substituent at position 6 (Figure 1).
Compound A is of interest in medicinal chemistry due to its inclusion in anti-microtubule compound libraries for drug discovery, targeting diseases such as cancer, respiratory disorders, and hematological conditions . Its synthesis typically involves multi-step protocols, including Suzuki-Miyaura coupling for thiophene introduction and Knoevenagel condensation for functionalization .
Properties
IUPAC Name |
3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-7-12-9(15-13(7)14(17)18)5-8(6-10(12)16)11-3-2-4-19-11/h2-4,8,15H,5-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTHRSKIDIWWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships.
The compound has the following chemical characteristics:
- Molecular Formula : C14H13NO3S
- Molecular Weight : 273.32 g/mol
- IUPAC Name : 3-Methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydroindole-2-carboxylic acid
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Antiviral Activity
Research has indicated that derivatives of indole compounds exhibit antiviral properties. For instance, compounds similar to 3-methyl-4-oxo derivatives have shown efficacy against HIV by inhibiting the virus's replication in cell cultures. The effectiveness is often measured using the EC50 value, which indicates the concentration required to achieve 50% of the maximum effect. In related studies, compounds with structural similarities demonstrated significant antiviral activity with EC50 values ranging from 0.5 to 1.5 µg/mL against HIV .
Antitumor Activity
Indole-based compounds have also been investigated for their antitumor properties. The presence of the tetrahydroindole structure is crucial as it contributes to the binding affinity to various biological targets involved in cancer proliferation pathways. Some studies have reported that modifications on this scaffold can enhance cytotoxicity against cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of 3-methyl-4-oxo derivatives can be significantly influenced by structural modifications. The thiophene ring and the methyl group at position 3 are critical for enhancing biological interactions. For instance:
- Thiophene Substitution : The presence of a thiophene moiety often increases lipophilicity and facilitates better membrane permeability.
- Carbonyl Group : The keto group at position 4 plays a role in hydrogen bonding with biological targets, enhancing binding affinity.
Case Studies
-
Antiviral Efficacy Against HIV
- A study demonstrated that indole derivatives could protect MT-4 cells from HIV-induced cytopathogenicity. The compound's ability to inhibit viral replication was linked to its structural characteristics.
- EC50 Values : The effective concentration for protection was determined to be around 0.5 µg/mL for certain derivatives .
- Cytotoxicity in Cancer Cells
Data Table: Summary of Biological Activities
Scientific Research Applications
Basic Information
- Chemical Name : 3-Methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- Molecular Formula : C14H13NO3S
- Molecular Weight : 275.32 g/mol
- CAS Number : [Not provided]
Structural Characteristics
The compound features a tetrahydroindole core with a thiophene ring, contributing to its unique reactivity and potential biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological systems.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive molecules suggests it may exhibit various pharmacological effects.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of tetrahydroindole compounds can inhibit cancer cell proliferation. For instance, studies on related compounds have shown promising results against breast and lung cancer cell lines, indicating that this compound may also possess similar properties.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups facilitate various chemical transformations.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Cyclization Reactions : Utilizing thiophene derivatives to form the indole structure.
- Functional Group Modifications : Such as esterification or amination to produce derivatives with enhanced properties.
Material Science
Due to its unique electronic properties, this compound has potential applications in material science, particularly in the development of organic semiconductors and sensors.
Research Example
Studies have explored the use of indole derivatives in organic light-emitting diodes (OLEDs), where their electronic properties contribute to improved efficiency and stability.
Data Tables
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Tetrahydroindoles | Inhibition of cell proliferation |
| Antimicrobial | Indole derivatives | Broad-spectrum activity against bacteria |
| Anti-inflammatory | Various indoles | Reduction in inflammatory markers |
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group (-COOH) undergoes classical acid-derived reactions:
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Esterification : Reacts with alcohols (e.g., ethanol) under acidic or coupling conditions to form esters. For example, the ethyl ester derivative (CAS 7272-58-4) is a known analog synthesized via Fischer esterification .
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Amide Formation : Reacts with amines (e.g., NH₃, primary/secondary amines) using carbodiimide coupling agents (e.g., DCC, EDC) to yield bioisosteric amides with enhanced pharmacokinetic properties .
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield Range |
|---|---|---|---|
| Esterification | H₂SO₄, ethanol, reflux | Ethyl ester | 65–85% |
| Amide Coupling | EDC/HOBt, DMF, rt | Amide derivatives | 50–75% |
Ketone Reactivity
The 4-oxo group participates in nucleophilic additions and enolate chemistry:
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Enolate Alkylation : Under basic conditions (e.g., LDA, NaH), the ketone forms an enolate intermediate, which reacts with alkyl halides (e.g., methyl iodide) to introduce substituents at the α-position .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol, modifying the compound’s polarity and hydrogen-bonding capacity .
Representative Pathway :
Thiophene Ring Modifications
The thiophen-2-yl group undergoes electrophilic aromatic substitution (EAS):
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Sulfonation : Reacts with SO₃/H₂SO₄ at 50°C to introduce sulfonic acid groups, enhancing water solubility .
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Halogenation : Bromine (Br₂/FeBr₃) or NBS selectively substitutes hydrogen atoms at the 5-position of the thiophene ring.
Regioselectivity :
Electrophiles preferentially attack the 5-position due to electron-donating effects from the sulfur atom.
Cyclization and Heterocycle Formation
The tetrahydroindole core enables intramolecular cyclization:
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Friedel-Crafts Alkylation : In the presence of Brønsted acids (e.g., p-TsOH), the indole’s C3 position attacks adjacent carbonyl groups, forming fused carbazole derivatives under mild conditions (MeCN, rt) .
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Michael Addition : Enolates from the ketone react with α,β-unsaturated carbonyl compounds (e.g., acrylates) to form six-membered rings .
Example Reaction :
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Substrate: 3-Methyl-4-oxo-6-(thiophen-2-yl)tetrahydroindole
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Catalyst: p-TsOH (10 mol%)
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Nucleophile: Thiols or alkenes
Decarboxylation and Thermal Stability
Under pyrolysis (200–250°C) or basic conditions (NaOH, Δ), the carboxylic acid group undergoes decarboxylation, yielding the corresponding 3-methyl-4-oxo-tetrahydroindole derivative. This reaction is critical for generating simplified scaffolds in medicinal chemistry .
Thermogravimetric Data :
Comparative Reactivity with Structural Analogs
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Compound A
Key Observations :
Thiophene vs. Furan Substitution :
- Replacing the thiophen-2-yl group in Compound A with furan-2-yl (Compound B) reduces bioactivity, likely due to decreased electron density and weaker S···π interactions in target binding .
- Thiophene’s sulfur atom enhances charge-transfer properties, as seen in photovoltaic derivatives (Compound E) .
Carboxylic Acid vs. Ester Derivatives :
- Esterification of the C2-carboxylic acid (Compound C) increases logP from -2.46 (Compound A) to 4.8 , improving membrane permeability but reducing solubility .
Amino Substitution: Introducing a 3-amino group (Compound D) alters the electronic profile, enabling hydrogen bonding with biological targets (e.g., kinases) .
Key Findings :
- Pyrimidine-based analogues (e.g., from ) exhibit superior antifungal and anticancer activity compared to Compound A, attributed to additional hydrogen-bonding motifs (cyano and hydrazide groups).
- Compound D shows moderate analgesic activity, likely due to interactions with cyclooxygenase isoforms .
Computational and Structural Insights
- DFT Studies : Compound A’s thiophene moiety facilitates charge transfer in excited states, a property exploited in optoelectronic materials .
- Hydrogen Bonding : The carboxylic acid group in Compound A forms strong O—H···O interactions in crystal lattices, as seen in analogues like (4R,4aR,7aS*)-5-oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid .
Q & A
Q. What are the standard synthetic routes for preparing 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and thiophene-containing precursors. Key steps include:
- Reagent Ratios: Use 1.1 equivalents of the aldehyde derivative (e.g., 3-formyl-1H-indole-2-carboxylate) to 1.0 equivalent of the thiophene-based nucleophile (e.g., 2-aminothiazol-4(5H)-one) to drive the reaction to completion .
- Solvent and Catalysis: Reflux in acetic acid with sodium acetate (2.0 equiv) as a base for 3–5 hours. Acetic acid acts as both solvent and catalyst, enhancing cyclization .
- Workup: Precipitate the product by cooling the reaction mixture, followed by sequential washing with acetic acid, water, ethanol, and diethyl ether. Recrystallization from DMF/acetic acid improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.203 Å, b = 9.584 Å, c = 12.996 Å) provide precise spatial data .
- NMR Spectroscopy: Use - and -NMR to verify proton environments (e.g., indole NH at δ ~12 ppm) and carbon backbone integrity .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 367.39 for CHNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
Methodological Answer:
- Multi-Technique Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, HMBC can confirm coupling between the thiophene sulfur and adjacent methyl groups .
- Computational Modeling: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to identify discrepancies in functional group assignments .
- Single-Crystal Analysis: Resolve tautomeric or conformational ambiguities via X-ray diffraction, as demonstrated for hydrogen-bonding interactions in tricyclic indole derivatives .
Q. What strategies are recommended for modifying the thiophene or indole moieties to study structure-activity relationships without compromising the core scaffold’s stability?
Methodological Answer:
- Regioselective Substitution: Introduce electron-withdrawing groups (e.g., nitro, carboxylate) at the thiophene 5-position to enhance electrophilicity while preserving the indole’s hydrogen-bonding capacity .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the indole NH during alkylation or acylation reactions. Deprotect with trifluoroacetic acid post-modification .
- Palladium-Catalyzed Cross-Coupling: Employ Suzuki-Miyaura reactions to functionalize the thiophene ring with aryl/heteroaryl boronic acids, optimizing ligand choice (e.g., SPhos) for sterically hindered sites .
Q. In computational studies, which parameters should be prioritized to accurately model the compound's interaction with biological targets?
Methodological Answer:
- Hydrogen-Bonding Networks: Prioritize donor/acceptor counts (e.g., 1 H-bond donor, 5 acceptors) and topological polar surface area (e.g., ~90 Ų) to predict membrane permeability .
- LogP and Solubility: Calculate partition coefficients (e.g., XlogP ~4) to assess bioavailability. Use COSMO-RS simulations to optimize solubility in DMSO/PBS buffers .
- Docking Simulations: Apply flexible ligand docking with AutoDock Vina, focusing on π-π stacking between the indole ring and aromatic residues (e.g., Tyr, Phe) in enzyme active sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
